Amopyroquine N-Oxide
Description
Historical and Therapeutic Context of Aminoquinoline Antimalarials
The therapeutic journey of quinoline-containing compounds against malaria began not in a laboratory, but with the use of bark from the cinchona tree, which was introduced to Europeans in the early 1600s. globalresearchonline.nethilarispublisher.com It took over two centuries until 1820 for the active alkaloids, quinine and cinchonine, to be isolated. globalresearchonline.net Quinine became the first pure compound used for the treatment of a specific disease and remained a primary antimalarial agent for many years. hilarispublisher.com
The advent of modern chemotherapy can be traced to the discovery of methylene blue's mild antimalarial activity in 1891, which spurred the development of synthetic antimalarials. globalresearchonline.netnih.gov Significant progress was made in Germany, particularly in response to quinine shortages during World War I. nih.gov This led to the synthesis of the first synthetic antimalarial, pamaquine (an 8-aminoquinoline), in 1926, followed by the development of other compounds like atabrine. nih.govnih.gov
The 4-aminoquinoline (B48711) scaffold, which is the parent structure for amopyroquine (B1665467), gained prominence during World War II. globalresearchonline.net German scientists synthesized Resochin, which was later renamed chloroquine (B1663885) and proved to be a highly effective and relatively safe antimalarial drug. globalresearchonline.netnih.gov For decades, chloroquine was invaluable in the global fight against malaria. globalresearchonline.net Amodiaquine (B18356) was introduced as an alternative and was used for prophylaxis against Plasmodium falciparum for nearly 40 years. globalresearchonline.net The 8-aminoquinoline derivative, primaquine, was developed and remains a key therapeutic for eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale. globalresearchonline.netnih.gov
However, the extensive use of these drugs, particularly chloroquine, led to the emergence and spread of drug-resistant strains of malaria parasites, beginning in the early 1960s. globalresearchonline.net This growing resistance has severely limited the utility of many classic aminoquinolines and created an urgent and continuous need for the development of new, effective analogs and therapeutic strategies. sums.ac.ir
Significance of N-Oxidation in Drug Discovery and Development
N-oxidation is a key chemical modification used in medicinal chemistry to alter the properties of drug molecules, particularly those containing tertiary amine or aromatic nitrogen heterocycles. nih.govacs.org The introduction of an N-oxide group (N⁺–O⁻) creates a highly polar, zwitterionic functionality that can significantly impact a compound's physicochemical and pharmacological profile. nih.govacs.org
Key applications of N-oxidation in drug development include:
Modulating Solubility and Permeability : The high polarity of the N-oxide group typically increases a molecule's water solubility while decreasing its permeability across biological membranes. nih.govacs.org This can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Developing Prodrugs : N-oxides can serve as prodrugs that are metabolized in vivo back to the parent amine. hyphadiscovery.comencyclopedia.pub For instance, imipraminoxide and amitriptylinoxide are N-oxide metabolites that are considered prodrugs of the corresponding tricyclic antidepressants, imipramine and amitriptyline. nih.govencyclopedia.pub Some N-oxides are designed to be activated under specific physiological conditions, such as the low-oxygen (hypoxic) environment found in solid tumors, making them valuable as hypoxia-activated prodrugs. nih.govacs.org
Altering Pharmacological Activity : The N-oxide moiety can be critical for the biological activity of a compound. nih.gov In some cases, N-oxide metabolites may have pharmacological activity that is similar to or even greater than the parent drug. hyphadiscovery.com For other molecules, N-oxidation can lead to a different biological activity altogether. For example, the N-O moiety in some heterocyclic N-oxides can mimic nitric oxide (NO), leading to effects like vasodilation. nih.govnih.gov
Influencing Metabolism : N-oxidation is a common metabolic pathway for drugs containing tertiary amines, often mediated by cytochrome P450 (CYP450) or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.commdpi.com Intentionally creating an N-oxide can alter the metabolic fate of a drug, potentially bypassing other metabolic pathways that might lead to toxic byproducts.
The versatility of the N-oxide group makes it a valuable tool for medicinal chemists seeking to optimize lead compounds, overcome pharmacokinetic challenges, and develop targeted therapies. nih.govacs.org
Rationale for Investigating Amopyroquine N-Oxide Analogs
The primary rationale for investigating this compound and related analogs stems from the urgent need to overcome the widespread resistance and toxicity issues that have plagued the 4-aminoquinoline class of antimalarials. liverpool.ac.uk Amopyroquine is itself an analog of amodiaquine, where the N-diethylamino group of the side chain is replaced by a pyrrolidine (B122466) ring. researchgate.net The investigation into the N-oxides of this series is a targeted strategy to modulate the drug's properties in several key ways.
One of the central goals is to determine the effect of N-oxidation on antimalarial potency, particularly against drug-resistant strains of P. falciparum. liverpool.ac.uk The introduction of a polar N-oxide group significantly alters the lipophilicity of the molecule, which is a critical factor governing a drug's ability to accumulate within the acidic food vacuole of the malaria parasite. liverpool.ac.uk
The following data illustrates the impact of N-oxidation on the lipophilicity (ClogP) and in vitro antimalarial activity (IC₅₀) of Amodiaquine, a close structural relative of Amopyroquine.
| Compound | Calculated logP (ClogP) | IC₅₀ vs. K1 strain (nM) | IC₅₀ vs. T9.96 strain (nM) |
|---|---|---|---|
| Amodiaquine (AQ) | 4.27 | 54.7 | 5.5 |
| Amodiaquine N-Oxide (AQNO) | 2.53 | 155.0 | 13.0 |
Data derived from studies on Amodiaquine and its N-oxide, which serve as a model for this compound. The K1 strain is chloroquine-resistant, while the T9.96 strain is chloroquine-sensitive.
The data shows a clear correlation: N-oxidation decreased the lipophilicity (lower ClogP value) and concurrently reduced the antimalarial potency (higher IC₅₀ values) against both chloroquine-resistant (K1) and sensitive (T9.96) strains. liverpool.ac.uk This suggests that a key factor governing the antimalarial activity for these N-oxides is the residual lipophilicity after the modification. liverpool.ac.uk Therefore, the investigation of this compound is crucial for building a comprehensive picture of the structure-activity relationships in this series, helping to define the precise balance of polarity and lipophilicity required for optimal antimalarial efficacy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24(26)9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOGSMGGJRHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+](C1)(CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675613 | |
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172476-17-4 | |
| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Amopyroquine N Oxide and Analogs
Synthetic Routes to Amopyroquine (B1665467) N-Oxide and Related Nitrogen Heterocycle N-Oxides
The introduction of an N-oxide moiety into a nitrogen-containing heterocycle or a tertiary amine significantly alters its electronic properties, enhancing the reactivity of the scaffold for further functionalization. The synthesis of these N-oxides is primarily achieved through direct oxidation.
Oxidative Strategies for Tertiary Amine and Aromatic Nitrogen Centers
The conversion of nitrogen centers to their corresponding N-oxides is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and versatile reagents for this transformation. researchgate.neteurekaselect.comorganic-chemistry.org Other oxidizing systems, such as hydrogen peroxide (H₂O₂), often in the presence of an acid like acetic acid or with activators like trifluoroacetic anhydride (B1165640) (TFAA), are also widely employed. eurekaselect.comresearchgate.net The choice of oxidant can be crucial and depends on the substrate's sensitivity and the desired reaction conditions. For instance, hydrogen peroxide is advantageous in terms of atom economy, though the reactions can be slower. medchemexpress.com
The general applicability of these oxidants allows for the N-oxidation of a wide range of nitrogen-containing compounds, from simple pyridines and quinolines to more complex molecules bearing multiple functional groups. nih.gov
Table 1: Common Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature | organic-chemistry.orgnih.gov |
| Hydrogen peroxide | H₂O₂ | With glacial acetic acid or sulfuric acid, often requires heat | researchgate.netmedchemexpress.com |
| Hydrogen peroxide / Trifluoroacetic anhydride | H₂O₂ / TFAA | Mild conditions, effective for various heterocycles | eurekaselect.com |
| Potassium peroxymonosulfate | Oxone | Aqueous or biphasic systems | eurekaselect.com |
Regioselective Control in N-Oxide Formation
Molecules like Amopyroquine contain multiple nitrogen atoms: the quinoline (B57606) ring nitrogen and the tertiary amine in the pyrrolidine (B122466) side chain. These sites exhibit different reactivities towards oxidation. Aliphatic tertiary amines are generally more nucleophilic and thus more readily oxidized than the nitrogen atom in an electron-deficient aromatic system like quinoline. researchgate.net Consequently, direct oxidation of Amopyroquine or its close analog Amodiaquine (B18356) with a reagent like m-CPBA would likely favor oxidation of the side-chain nitrogen. The chemical name for the N-oxide of Amodiaquine, a structurally similar compound, is N-(5-((7-Chloroquinolin-4-yl)amino)-2-hydroxybenzyl)-N-ethylethanamine oxide, which confirms that oxidation occurs on the aliphatic side-chain amine. synzeal.com
Achieving regioselective N-oxidation on the quinoline ring in the presence of a more reactive aliphatic amine requires strategic manipulation. A key method involves the in situ protonation of the more basic aliphatic amine. By adding an acid, the side-chain nitrogen is converted into its ammonium (B1175870) salt, rendering it non-nucleophilic and inert to oxidation. The less basic quinoline nitrogen remains unprotonated and available for oxidation. This strategy has been successfully applied to achieve selective heteroaryl N-oxidation in complex molecules containing multiple amine groups. nih.gov For example, the antimalarial drug Quinine, which contains both a quinoline ring and a quinuclidine (B89598) tertiary amine, can be selectively oxidized at the quinoline nitrogen using this approach. nih.gov
Alternatively, the quinoline N-oxide can be prepared from a precursor like 4,7-dichloroquinoline (B193633) using an oxidant such as H₂O₂ in acetic acid before the subsequent nucleophilic substitution reaction to add the side chain. researchgate.net This multi-step approach circumvents the issue of regioselectivity entirely.
Strategies for Structural Diversification and Analog Generation
Quinoline N-oxides are valuable platforms for generating diverse analogs. The N-oxide group activates the heterocyclic ring, particularly at the C2 and C8 positions, for various chemical transformations that are difficult to achieve on the parent quinoline. researchgate.net
Modifications of the Quinolone Nucleus and Side Chain
The introduction of the N-oxide functionality facilitates direct C-H functionalization at the C2 position of the quinoline core. This enhanced reactivity allows for the introduction of a wide array of substituents. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively used to forge new carbon-carbon and carbon-heteroatom bonds. nih.gov
Examples of such modifications include:
Alkylation and Alkenylation : Rhodium-catalyzed systems can achieve C2-alkylation of quinoline N-oxide with alkenes like tert-butyl acrylate (B77674) in high yield. nih.gov Direct C-H alkenylation has also been explored as a strategy for synthesizing novel derivatives. organic-chemistry.org
Amination : The C2 position can be aminated using various copper-catalyzed methods, reacting the N-oxide with cyclic amines or other nitrogen sources. researchgate.net
Carbamoylation : In a copper-catalyzed reaction, quinoline N-oxides can be directly carbamoylated at the C2 position using hydrazinecarboxamides. nih.gov
Beyond C2, the C8 position can also be selectively functionalized. Rhodium(III)-catalyzed protocols have been developed for the regioselective C8 bromination and amidation of quinoline N-oxides. nih.gov Similarly, Ruthenium(II) catalysis enables the distal C8-H arylation with arylboronic acids. ucsf.edu
Table 2: Examples of Regioselective C-H Functionalization of Quinoline N-Oxides
| Position | Transformation | Catalyst/Reagents | Reference |
|---|---|---|---|
| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | researchgate.net |
| C2 | Alkylation (with alkene) | [Rh(cod)Cl]₂ / dppe | nih.gov |
| C2 | Heteroarylation (with triazole) | Metal-free / N-sulfonyl-1,2,3-triazole | synzeal.comgoogle.com |
| C2 | Carbamoylation | CuBr / TBHP | nih.gov |
| C8 | Arylation | Ru(II) or Rh(III) / Arylboronic acids | ucsf.edu |
| C8 | Bromination / Amidation | Rh(III) / NBS or NFSI | nih.gov |
Application of Cross-Coupling Reactions in Analog Synthesis
Cross-coupling reactions are powerful tools for creating structural diversity. For analogs of Amopyroquine, Suzuki-Miyaura cross-coupling has been employed as a key step in synthesizing derivatives where the 4'-hydroxy group of the parent structure (Amodiaquine) is replaced with various alkyl, aryl, or heteroaryl substituents. This modification strategy aims to generate analogs that avoid metabolism to potentially toxic quinone-imine species. researchgate.net
Furthermore, the activated quinoline N-oxide scaffold is an excellent substrate for palladium-catalyzed oxidative cross-coupling reactions. For instance, the C2 position of quinoline N-oxide can be coupled directly with various heteroarenes, such as indoles and thiazoles, to generate complex bi-heterocyclic structures. nih.govliverpool.ac.uk These reactions often proceed via a double C-H activation mechanism, offering a step-economical route to highly functionalized molecules. liverpool.ac.uk
Advanced Chemical Editing and Functionalization of N-Oxide Scaffolds
Recent advances in synthetic chemistry have enabled more profound transformations of heterocyclic scaffolds, a concept often referred to as "skeletal editing." One remarkable example involves a nitrogen-to-carbon single atom swap in pyridine (B92270) and quinoline N-oxides. Using a sulfoxide (B87167) reagent under basic conditions, the N-O motif of the heterocycle can be precisely replaced with a C-H group, transforming the quinoline N-oxide skeleton into a naphthalene (B1677914) derivative. researchgate.netnih.gov This method allows for the generation of entirely new core structures from readily available N-oxides.
The N-oxide group can also serve as a traceless directing group and an internal oxidant in catalytic cycles. For example, Cp*Rh(III)-catalyzed coupling of quinoline N-oxides with internal diarylalkynes leads to 8-functionalized quinolines. This transformation proceeds through a cascade involving a remote C8-H bond activation, alkyne insertion, and subsequent intramolecular oxygen atom transfer from the N-oxide to an intermediate, followed by rearomatization. In this process, the N-oxide directs the initial C-H activation and is consumed, leaving no trace in the final product. nih.gov
Metabolic Fate and Biotransformation Pathways of Amopyroquine N Oxide
The metabolism of Amopyroquine (B1665467) N-Oxide is governed by several enzymatic processes, primarily occurring in the liver. These pathways are crucial for understanding the compound's activity and clearance from the body.
Enzymatic N-Oxidation and Reduction Processes in Vitro
The formation and reduction of N-oxides are critical metabolic steps for many xenobiotics containing tertiary amine functionalities. In vitro studies using human liver microsomes and recombinant enzymes have elucidated the roles of two major enzyme superfamilies: Cytochrome P450 (CYP450) and Flavin-containing Monooxygenases (FMO).
Role of Cytochrome P450 and Flavin-Containing Monooxygenases
While both CYP450 and FMO enzymes are involved in Phase I metabolism, they exhibit different mechanisms and substrate specificities. plos.org FMOs, particularly the FMO3 isoform which is predominant in the adult human liver, catalyze the N-oxygenation of tertiary amines. plos.orgbenthamscience.com This process converts nucleophilic nitrogen-containing compounds into more polar, water-soluble N-oxide metabolites, facilitating their excretion. benthamscience.com In contrast, CYP450 enzymes primarily mediate oxidative N-dealkylation of both secondary and tertiary amines. mdpi.com However, various CYP450 isoforms are also capable of catalyzing N-oxidation.
For many drugs, a combination of these enzymes is responsible for N-oxide formation. For instance, the metabolism of mirtazapine (B1677164) to its N-oxide is carried out by CYP1A2 and CYP3A4 isoforms. caymanchem.com Similarly, clozapine's N-oxide formation is catalyzed by CYP3A4, CYP1A2, and FMO3. taylorandfrancis.com The antifungal agent voriconazole (B182144) undergoes N-oxidation primarily by CYP2C19 and CYP3A4. nih.gov In the case of the multi-kinase inhibitor regorafenib (B1684635), its active metabolite, regorafenib N-oxide, is formed by the CYP3A4 isoform. caymanchem.com
For 4-aminoquinolines like amopyroquine, the parent compound of Amopyroquine N-Oxide, metabolism is complex. The related compound amodiaquine (B18356) (AQ) undergoes N-dealkylation mediated by CYP2C8. liverpool.ac.uk The subsequent bioactivation of AQ and its major metabolite, N-desethylamodiaquine (DEAQ), involves multiple enzymes, including CYP3A4, CYP2C8, CYP2C9, and CYP2D6. nih.gov Studies on amodiaquine analogs have shown that hydroxylation or N-oxidation are favored metabolic pathways in human hepatocytes. rroij.comrroij.com Given that amopyroquine is a tertiary amine, its conversion to this compound is likely mediated by both FMO3 and specific CYP450 enzymes, such as CYP3A4.
| Compound | Enzyme(s) Involved in N-Oxidation | Primary Metabolic Pathway |
|---|---|---|
| Clozapine | CYP3A4, CYP1A2, FMO3 taylorandfrancis.com | N-demethylation and N-oxidation taylorandfrancis.com |
| Mirtazapine | CYP1A2, CYP3A4 caymanchem.com | N-oxidation caymanchem.com |
| Voriconazole | CYP2C19, CYP3A4, CYP2C9 nih.gov | N-oxidation nih.gov |
| Regorafenib | CYP3A4 caymanchem.com | N-oxidation to active metabolite caymanchem.com |
| Amodiaquine (analog) | CYP3A4, CYP2C8, CYP2C9, CYP2D6 (bioactivation) nih.gov | N-dealkylation liverpool.ac.uk |
Contribution of Microbial Biotransformation to N-Oxide Metabolism
The role of the gut microbiota in drug metabolism is an area of growing interest. While direct evidence for the microbial biotransformation of this compound is not extensively documented in the available literature, general principles of microbial metabolism can be considered. Gut bacteria are known to possess a wide array of reductive and hydrolytic enzymes that can metabolize xenobiotics. In some cases, microbial metabolism can significantly alter a drug's efficacy or toxicity. For example, gut bacteria can produce trimethylamine (B31210) from dietary sources, which is then absorbed and converted by host FMO3 enzymes to trimethylamine N-oxide. nih.gov However, specific studies detailing the direct action of microbial enzymes on this compound itself, such as reduction back to the parent amine, are limited.
Preclinical In Vivo Metabolic Interconversion and Disposition
Considerations for N-Oxide Reversion to Parent Compounds
N-oxide metabolites are often considered prodrugs because they can be reduced back to the parent tertiary amine in vivo. vdoc.pub This reductive metabolism can be carried out by both host enzymes, such as cytochrome P450 and potentially aldehyde oxidase, as well as by the gut microbiota.
The reversion of an N-oxide to its parent compound can have significant pharmacological implications. For the related compound amodiaquine, its N-oxide was found to have higher plasma concentrations in rats compared to the parent drug, suggesting more ready absorption in vivo. liverpool.ac.uk This higher concentration could contribute to its observed in vivo activity, potentially through sustained release of the active parent drug via in vivo reduction. liverpool.ac.uk This suggests that this compound may also function as a prodrug, undergoing systemic absorption followed by gradual reduction back to amopyroquine. This metabolic interconversion can prolong the duration of action and alter the therapeutic window of the parent drug. However, specific studies quantifying the extent and rate of this compound reversion in preclinical models are not detailed in the reviewed literature.
Metabolic Stability of this compound Analogs
The metabolic stability of a drug is a key determinant of its in vivo efficacy and safety. Amopyroquine was developed as an analog of amodiaquine with improved metabolic stability. mdpi.com The primary metabolic liability of amodiaquine is the N-dealkylation of its diethylamino side chain, a process that can lead to metabolites with altered activity and increased cross-resistance. nih.govresearchgate.net
Amopyroquine replaces this vulnerable side chain with a pyrrolidine (B122466) ring, which is more resistant to metabolic cleavage. mdpi.comresearchgate.net This structural modification enhances its metabolic stability. researchgate.net Further modifications to amodiaquine and amopyroquine analogs have been explored to block other metabolic pathways. For example, replacing the 4'-hydroxy group can prevent the formation of potentially toxic quinone-imine metabolites. liverpool.ac.ukresearchgate.net The development of analogs with N-tert-butyl groups instead of N-diethylamino groups also serves to inhibit side-chain metabolism. mdpi.comnih.gov In vitro metabolic stability studies on a series of amodiaquine analogs revealed that compounds with potent antiplasmodial activity generally exhibited moderate to excellent stability. uct.ac.za Therefore, this compound and its analogs, building upon the stable amopyroquine scaffold, are designed to have favorable metabolic profiles, resisting rapid deactivation and potentially toxic metabolic transformations.
| Compound | Key Structural Feature | Impact on Metabolic Stability |
|---|---|---|
| Amodiaquine | Diethylamino side chain nih.gov | Susceptible to N-dealkylation nih.govresearchgate.net |
| Amopyroquine | Pyrrolidine ring side chain mdpi.com | More resistant to dealkylation, improved stability mdpi.comresearchgate.net |
| Tebuquine | N-tert-butylamine side chain mdpi.com | Inhibits side-chain metabolism mdpi.comnih.gov |
| 4'-deOH-Amopyroquine | Removal of 4'-hydroxy group researchgate.net | Designed to avoid metabolism to toxic quinone-imines researchgate.net |
Structure Activity Relationship Sar Studies of Amopyroquine N Oxide and Analogs
Correlation of N-Oxidation with Anti-Parasitic Activity
The introduction of an N-oxide group to the quinoline (B57606) nucleus of 4-aminoquinoline (B48711) antimalarials has a distinct and complex effect on their biological activity. Research investigating amodiaquine (B18356), a closely related analogue of amopyroquine (B1665467), and other chloroquine (B1663885) analogues reveals a clear divergence between in vitro and in vivo results.
Studies on a series of amodiaquine (AQ) and chloroquine (CQ) analogues show that N-oxidation of the quinoline nucleus consistently leads to a decrease in in vitro antimalarial potency. liverpool.ac.uk For instance, AQ N-oxide and its 5'-substituted analogues demonstrate reduced potency compared to their parent non-oxidized drugs. liverpool.ac.uk This reduction in in vitro activity is thought to be linked to changes in the molecule's physical properties, such as lipophilicity. N-oxidation has a significant impact on the calculated log P (C log P), a measure of lipophilicity, and a general correlation has been observed between lower lipophilicity (lower C log P) and higher IC₅₀ values (lower potency) for the N-oxide compounds tested against the K1 strain of P. falciparum. liverpool.ac.uk
Conversely, several quinoline N-oxides exhibit unexpectedly high and superior antimalarial activity in vivo. liverpool.ac.uk While the in vitro activity may be lower, metabolism studies on amodiaquine N-oxide suggest it is more readily absorbed in vivo, leading to higher plasma concentrations. liverpool.ac.uk This enhanced bioavailability could compensate for or override the reduced intrinsic potency observed in vitro, resulting in powerful anti-parasitic effects in a biological system. liverpool.ac.uk
Impact of Substituent Variation on Antimalarial Efficacy within Amopyroquine Scaffolds
The amopyroquine scaffold has been a fertile ground for synthetic modifications to probe SAR and develop analogues with improved properties. A key strategy has involved replacing the 4'-hydroxyl group of amopyroquine (ApQ) and its counterpart amodiaquine (AQ) with a variety of substituents to prevent the formation of toxic quinone-imine metabolites. researchgate.net
A systematic study replacing the 4'-hydroxy group with various alkyl, aryl, and heteroaryl substituents yielded several key findings:
Alkyl vs. Aryl/Heteroaryl: Alkyl-substituted analogues were generally found to be more potent antimalarials than those substituted with aryl or heteroaryl groups. researchgate.net
Side Chain Influence: The nature of the terminal amino side chain—pyrrolidine (B122466) in amopyroquine versus diethylamine (B46881) in amodiaquine—results in significant differences in activity profiles, confirming that even relatively small structural changes in the side chain can have a major impact. researchgate.net
Alkyl Chain Length: For alkyl-substituted derivatives, an increase in chain length did not uniformly lead to higher potency. For example, n-butyl-substituted ApQ derivatives showed decreased activity, particularly against the chloroquine-resistant K1 strain, which was correlated with an increase in lipophilicity. researchgate.net
Aryl Substitution: In the aryl series of analogues, the introduction of various substituents onto the phenyl ring did not significantly alter the antiplasmodial activity. researchgate.net
These findings highlight a delicate balance between lipophilicity and structural conformation in determining the efficacy of amopyroquine analogues.
Table 1: In Vitro Antimalarial Activity of 4'-Substituted Amopyroquine (ApQ) Analogues Data sourced from a comparative study on amodiaquine and amopyroquine analogues. researchgate.netresearchgate.net
| Compound (ApQ Analogue) | 4'-Substituent (X) | IC₅₀ vs P. falciparum K1 (CQ-Resistant) [nM] | IC₅₀ vs P. falciparum 3D7 (CQ-Sensitive) [nM] |
|---|---|---|---|
| deOH-ApQ | -H | 16 ± 2 | 8 ± 1 |
| Methyl-ApQ | -CH₃ | 12 ± 2 | 7 ± 1 |
| Ethyl-ApQ | -CH₂CH₃ | 15 ± 2 | 7 ± 1 |
| n-Butyl-ApQ | -(CH₂)₃CH₃ | 40 ± 5 | 10 ± 2 |
| Phenyl-ApQ | -C₆H₅ | 22 ± 3 | 10 ± 1 |
| Thiophen-2-yl-ApQ | -C₄H₃S | 35 ± 4 | 15 ± 2 |
Stereochemical Considerations in N-Oxide Activity
Information regarding the specific stereochemical influences on the activity of amopyroquine N-oxide is limited in published literature. However, studies on related complex N-oxide compounds provide some insight. In one such study, a quinuclidine-N-oxide phenanthrene (B1679779) methanol (B129727) compound was synthesized, resulting in a 1:1 diastereomeric mixture. liverpool.ac.uk These two diastereomers were successfully separated by HPLC and subsequently tested for antimalarial activity. liverpool.ac.uk In this particular case, both isolated diastereomers were found to possess poor activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (K1) strains of P. falciparum in vitro. liverpool.ac.uk While not directly involving the amopyroquine scaffold, this finding suggests that stereochemistry can be a critical factor, and that specific spatial arrangements of the N-oxide and other chiral centers may not be conducive to antimalarial action.
Relationships between Structural Features and Molecular Interactions (e.g., Hematin (B1673048) Binding)
The primary mechanism of action for 4-aminoquinoline drugs is believed to be the inhibition of heme detoxification in the parasite's food vacuole. nih.govnih.gov These drugs bind to ferriprotoporphyrin IX (hematin), preventing its polymerization into non-toxic hemozoin crystals and leading to a buildup of toxic heme that kills the parasite. nih.govresearchgate.net
Structural features play a crucial role in this molecular interaction:
Effect of N-Oxidation: The introduction of the N-oxide functional group significantly alters the ability of the quinoline scaffold to interact with hematin. Binding studies have demonstrated that N-oxidation leads to a reduced affinity for the intracellular hematin receptor. liverpool.ac.uk This finding presents a seeming contradiction: while N-oxides show reduced binding to their proposed target in vitro, they can exhibit potent activity in vivo, likely due to the aforementioned improvements in bioavailability. liverpool.ac.uk
Influence of Side Chains and Substituents: The structure of the side chain and substituents on the anilino ring also modulates hematin binding. Comparative studies of amodiaquine and amopyroquine analogues revealed that the ability to inhibit β-hematin formation differs between the two series, underscoring the role of the terminal amino group (pyrrolidine for ApQ) in the drug-target interaction. researchgate.net The replacement of the 4'-hydroxyl group with other functionalities also impacts the efficiency of β-hematin inhibition. researchgate.netresearchgate.net This interaction is generally understood to involve π-π stacking between the drug's quinoline ring and the porphyrin ring of hematin. nih.gov
Table 2: Inhibition of β-Hematin Formation by 4'-Substituted Amopyroquine (ApQ) Analogues Data represents the concentration of the compound required to inhibit 50% of β-hematin formation relative to a control. researchgate.net
| Compound (ApQ Analogue) | 4'-Substituent (X) | Inhibition of β-Hematin Formation (IC₅₀, drug/hematin molar ratio) |
|---|---|---|
| deOH-ApQ | -H | 2.2 |
| Methyl-ApQ | -CH₃ | 2.1 |
| Ethyl-ApQ | -CH₂CH₃ | 2.3 |
| n-Butyl-ApQ | -(CH₂)₃CH₃ | 2.5 |
| Phenyl-ApQ | -C₆H₅ | 2.1 |
| Thiophen-2-yl-ApQ | -C₄H₃S | 2.2 |
Molecular Mechanisms of Antimalarial Action
Interference with Heme Detoxification Pathways
The intraerythrocytic stages of the Plasmodium parasite digest large quantities of host hemoglobin in an acidic digestive vacuole. This process releases amino acids essential for parasite growth but also liberates vast amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, insoluble crystal called hemozoin, or "malaria pigment". This detoxification pathway is a critical target for many antimalarial drugs.
Upon activation, Amopyroquine (B1665467) N-oxide releases its parent compound, amopyroquine, a 4-aminoquin
Preclinical Efficacy Evaluation in Malaria Models
In Vitro Anti-Plasmodial Activity against Drug-Sensitive and Drug-Resistant Strains
Preclinical evaluations have assessed the in vitro anti-plasmodial activity of amopyroquine (B1665467), a compound structurally related to amodiaquine (B18356) and chloroquine (B1663885), against various strains of Plasmodium falciparum nih.gov. Amopyroquine N-Oxide is recognized as a derivative of interest in this research landscape, with studies indicating its potential as an alternative for treating chloroquine-resistant malaria researchgate.net.
In studies examining amopyroquine's efficacy, particularly concerning drug resistance, its activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum was determined. Against a chloroquine-susceptible clone of P. falciparum, amopyroquine exhibited a 50% inhibitory concentration (IC50) of 36.5 nM nih.gov. In contrast, against a chloroquine-resistant clone, the IC50 rose to 1,630 nM, indicating a significantly lower susceptibility nih.gov. Further testing on African isolates revealed IC50 values of 16.1 nM for chloroquine-susceptible isolates and 18.9 nM for chloroquine-resistant isolates nih.gov. These findings suggest a degree of cross-resistance between amopyroquine and chloroquine in vitro nih.gov. Other related amopyroquine derivatives have also demonstrated activity in the low nanomolar range against both sensitive and resistant strains researchgate.netresearchgate.net.
Table 1: In Vitro Anti-Plasmodial Activity of Amopyroquine Against Plasmodium falciparum
| Parasite Strain/Isolate Type | IC50 (nM) |
| Chloroquine-Susceptible Clone | 36.5 nih.gov |
| Chloroquine-Resistant Clone | 1,630 nih.gov |
| Chloroquine-Susceptible Isolates | 16.1 nih.gov |
| Chloroquine-Resistant Isolates | 18.9 nih.gov |
Note: The data presented above are for amopyroquine. This compound is a derivative of interest in antimalarial research.
In Vivo Efficacy in Rodent Malaria Models (e.g., Plasmodium berghei)
The in vivo efficacy of this compound in rodent malaria models, such as those infected with Plasmodium berghei, is an important aspect of its preclinical evaluation. However, specific published data detailing the in vivo efficacy of this compound in these rodent models was not found within the scope of the provided search results. While N-oxides of related compounds, such as amodiaquine and chloroquine, have demonstrated in vivo activity in mouse models liverpool.ac.uk, direct evidence for this compound in these specific experimental systems is not available in the reviewed literature.
Compound Names Mentioned in the Article:
this compound
Amopyroquine
Biological Target Identification and Validation
Phenotypic Screening for Novel Target Discovery
Phenotypic screening is a foundational strategy in drug discovery that seeks to identify compounds causing a desired change in a cell or organism's phenotype without prior knowledge of the specific molecular target. researchgate.netcriver.com This approach is particularly valuable for discovering first-in-class therapeutics because it assesses the compound's effect in a disease-relevant biological system from the outset. researchgate.netnih.gov
In the context of antimalarial drug discovery, a phenotypic screen would typically involve exposing Plasmodium parasites, the causative agent of malaria, to Amopyroquine (B1665467) N-Oxide and observing its effect on parasite viability or specific life-cycle stages. mmv.orgmmv.org A successful hit from such a screen, i.e., a compound that effectively kills the parasite, necessitates subsequent "target deconvolution" to determine the molecular mechanism responsible for the observed phenotype. rsc.orgdrughunter.com While modern phenotypic screening incorporates advanced tools and strategies, the core challenge remains the identification of the target or targets responsible for the desired effect. researchgate.net
Table 1: Illustrative Data from a Phenotypic Screen for Antimalarial Activity
| Compound | Parasite Strain | Assay Type | EC50 (nM) | Cytotoxicity (CC50, Human Cells, nM) | Selectivity Index (CC50/EC50) |
|---|---|---|---|---|---|
| Amopyroquine N-Oxide | P. falciparum (3D7) | SYBR Green I | Data Not Available | Data Not Available | Data Not Available |
| Chloroquine (B1663885) (Reference) | P. falciparum (3D7) | SYBR Green I | ~20 | >10,000 | >500 |
This table illustrates the type of data generated from a primary phenotypic screen. EC50 represents the concentration at which the compound inhibits 50% of parasite growth, while the Selectivity Index indicates its specificity for the parasite over host cells.
Computational and In Silico Target Prediction Methodologies
In silico target prediction uses computational algorithms to identify potential protein targets for a small molecule based on its chemical structure and its similarity to other compounds with known bioactivity. frontiersin.orgmdpi.com These methods are valuable for generating hypotheses about a compound's mechanism of action, identifying potential off-targets, or for drug repurposing. frontiersin.orgbiorxiv.org
For this compound, a typical workflow would involve using its 2D or 3D structure as a query to search against large databases of known ligand-protein interactions, such as ChEMBL or DrugBank. rsc.orgnih.gov Methods can be ligand-based, comparing the query molecule to known active ligands (e.g., Similarity Ensemble Approach, SEA), or structure-based, which involves docking the molecule into the binding sites of various protein structures. biorxiv.orgplos.org One study successfully used in silico methods to predict interactions between 4-aminoquinolines, including the parent compound amopyroquine, and various proteins of the SARS-CoV-2 virus. researchgate.net Such computational approaches can rapidly generate a list of high-probability targets that can then be prioritized for experimental validation. frontiersin.orgnih.gov
Genetic and Biochemical Validation of Proposed Targets
The final and most crucial step in the process is the experimental validation of target hypotheses generated from screening and proteomic or computational methods. researchgate.netufl.edu This step is essential to confirm that engagement of the proposed target by the compound is responsible for the observed biological effect.
Genetic validation involves modulating the expression or function of the proposed target gene in the relevant biological system. For example, if a protein in P. falciparum is hypothesized to be the antimalarial target of this compound, one could use genetic techniques like CRISPR-Cas9 to create a parasite line with reduced expression (knockdown) or knockout of that protein. elifesciences.org If these genetically modified parasites show a similar phenotype to those treated with the compound, or if they become more or less sensitive to the compound, it provides strong evidence for the target's role. nih.gov The essentiality of a proposed target is a key factor in its validation. mmv.orgelifesciences.org
Biochemical validation involves using purified components to confirm a direct interaction. This can include assays measuring the compound's ability to inhibit the enzymatic activity of the purified target protein or biophysical methods like Surface Plasmon Resonance (SPR) to directly measure the binding affinity and kinetics between the compound and the protein. ufl.edu These orthogonal experiments are critical for confirming a direct interaction and building a conclusive case for a specific mechanism of action. nih.gov
Future Research Perspectives and Development Implications
Rational Design of Novel Amopyroquine (B1665467) N-Oxide Derivatives
The rational design of new Amopyroquine N-Oxide derivatives aims to improve upon the existing scaffold, addressing limitations and optimizing therapeutic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthesis of analogues with enhanced antimalarial potency and reduced cross-resistance to existing drugs researchgate.netnih.govresearchgate.netresearchgate.net. Research has shown that modifications to the 4'-position of amodiaquine (B18356) (AQ) and amopyroquine (ApQ) by replacing the hydroxyl group with various amino substituents can lead to compounds with low nanomolar activity against chloroquine (B1663885) (CQ)-sensitive and CQ-resistant Plasmodium falciparum strains nih.govrroij.com.
Specifically, replacing the 4'-hydroxy group with aromatic or aliphatic substituents has yielded promising results. For instance, alkyl analogues have demonstrated greater efficacy than aryl or heteroaryl derivatives, with methyl- and ethyl-substituted compounds exhibiting potent activity comparable to AQ or its dehydroxylated form researchgate.net. The incorporation of a pyrrolidine (B122466) ring in place of the diethylamino function in amodiaquine led to amopyroquine derivatives, which also showed significant antimalarial activity nih.govrroij.comresearchgate.net. Further design strategies involve exploring different side chains and heterocyclic moieties, such as piperazine (B1678402) or morpholine (B109124) rings, to fine-tune pharmacokinetic properties and target engagement researchgate.netresearchgate.net. The N-oxidation of quinoline (B57606) antimalarials, including amopyroquine, has also been investigated, with some N-oxide analogues demonstrating superior antimalarial activity compared to their parent compounds liverpool.ac.uk. These efforts underscore the potential for designing novel this compound derivatives with improved efficacy and potentially novel mechanisms of action.
Integration of Advanced Omics Technologies in Mechanistic Studies
Understanding the precise mechanisms by which this compound and its derivatives exert their antimalarial effects, as well as how Plasmodium parasites develop resistance, is critical for effective drug development. Advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to dissect these complex biological processes nih.govnih.gov.
Transcriptomic studies can reveal how this compound treatment alters gene expression patterns in the parasite, identifying key pathways or targets affected by the drug biorxiv.orgfrontiersin.org. For example, chemo-transcriptomic profiling, combined with machine learning, can stratify compounds based on their induced transcriptional responses, providing insights into their modes of action frontiersin.org. Proteomic approaches can identify changes in protein abundance and post-translational modifications in response to this compound, offering a direct view of cellular machinery being perturbed nih.govfrontiersin.orgmdpi.complos.org. These studies can help elucidate drug targets, resistance mechanisms, and potential off-target effects. While specific omics studies directly on this compound might be limited in the public domain, the general application of these technologies to antimalarial drug discovery provides a roadmap for future investigations nih.govbiorxiv.orgfrontiersin.org. Integrating omics data with mechanistic modeling can accelerate the development of quantitative systems pharmacology platforms, leading to more informed decisions in drug development nih.gov.
Contribution to the Malaria Drug Discovery Pipeline
This compound, as a derivative of amodiaquine, contributes to the broader effort of replenishing the malaria drug discovery pipeline, which is under pressure due to widespread drug resistance mdpi.comnih.govdovepress.com. The 4-aminoquinoline (B48711) scaffold, to which this compound belongs, has historically been a cornerstone of malaria treatment, with drugs like chloroquine and amodiaquine being widely used nih.govnih.gov. Despite the emergence of resistance to chloroquine, amodiaquine and its analogues, including amopyroquine, have shown activity against chloroquine-resistant strains of Plasmodium falciparum nih.govncats.ioncats.io.
The development of amopyroquine and its analogues represents a strategy to overcome resistance mechanisms, such as those mediated by the PfCRT transporter mdpi.combiorxiv.org. Furthermore, modifications aimed at improving metabolic stability and reducing toxicity, a known issue with amodiaquine, are key drivers for the development of new derivatives rroij.comliverpool.ac.ukresearchgate.net. The investigation into N-oxide derivatives of quinoline antimalarials, including amopyroquine, has shown potential for enhanced activity liverpool.ac.uk. By exploring structural modifications and understanding their impact on efficacy and resistance profiles, compounds like this compound can serve as valuable lead structures or candidates for further preclinical and clinical development, contributing to the arsenal (B13267) of drugs needed to combat malaria effectively researchgate.netnih.govnih.gov.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing Amopyroquine N-Oxide in academic research?
Synthesis typically involves oxidation of the parent compound (Amopyroquine) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., distinguishing N-oxide peaks in H and C spectra) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is critical, as impurities may arise from incomplete oxidation or side reactions .
Q. How can researchers ensure stability and appropriate storage conditions for this compound?
Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Store the compound in airtight containers at -20°C, protected from light and moisture. Monitor stability using accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect decomposition products. Avoid incompatible materials such as strong oxidizers or reactive metals .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use engineering controls (e.g., fume hoods) to minimize inhalation exposure. Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is advised if airborne particles are generated. Dispose of contaminated materials as hazardous waste. Acute toxicity data are limited, so assume precautionary measures based on structural analogs (e.g., Amitriptyline N-Oxide) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory bioactivity data for this compound across studies?
Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers, or concentration ranges). Perform comparative dose-response studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Validate findings with orthogonal assays (e.g., enzymatic activity vs. cell viability) and include positive/negative controls. Use statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What advanced analytical techniques are recommended for quantifying trace levels of this compound in complex matrices (e.g., biological samples)?
Online solid-phase extraction (SPE) coupled with UHPLC-tandem mass spectrometry (UHPLC-MS/MS) enhances sensitivity and reduces matrix interference. Calibration curves should use isotopically labeled internal standards (e.g., C-labeled analogs) to correct for ion suppression. Method validation must include limits of detection (LOD < 10 µg/kg), recovery rates (80–120%), and precision (RSD < 15%) .
Q. How can mechanistic studies elucidate the metabolic pathways of this compound in vivo?
Use radiolabeled C-Amopyroquine N-Oxide in pharmacokinetic studies to track absorption, distribution, metabolism, and excretion (ADME). Combine LC-MS metabolomics with enzyme inhibition assays (e.g., cytochrome P450 isoforms) to identify primary metabolites and rate-limiting steps. Microsomal incubations (liver S9 fractions) can differentiate phase I (oxidation) vs. phase II (conjugation) metabolism .
Q. What strategies optimize the reproducibility of this compound’s pharmacological effects in preclinical models?
Standardize animal models (e.g., C57BL/6 mice) with defined genetic backgrounds and environmental controls (diet, circadian rhythm). Use blinded, randomized study designs and power analyses to determine sample sizes. Publish detailed protocols for dosing regimens, vehicle selection (e.g., saline vs. DMSO), and endpoint measurements to enable cross-validation .
Methodological Considerations
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
Re-evaluate computational parameters (e.g., density functional theory (DFT) functionals or solvation models) and validate against experimental NMR/X-ray crystallography data. Perform sensitivity analyses to identify critical variables (e.g., bond dissociation energies or charge distributions). Collaborative peer reviews of computational workflows can mitigate algorithmic biases .
Q. What experimental controls are critical when investigating this compound’s potential as a drug candidate?
Include:
- Vehicle controls to rule out solvent effects.
- Parent compound controls (Amopyroquine) to differentiate N-oxide-specific activity.
- Stability controls (e.g., pre-incubated compound in assay buffer) to confirm intactness.
- Off-target controls (e.g., kinase panels) to assess selectivity .
Data Presentation and Reproducibility
Q. How can researchers ensure transparency when reporting this compound data?
Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Document all deviations from protocols and statistical outliers. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail thresholds, especially for synthetic procedures and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
